Sigma-1 Receptor Affinity: Predicted Ki Shift Relative to 4-Chlorobenzamide Lead Compound 7i
In the benzamide series reported by Donnier-Maréchal et al., compound 7i (4-chloro substitution on benzamide, benzylmethylamine linker) displayed a S1R Ki of 1.2–3.6 nM [1]. The target compound replaces the benzylmethylamine with a 3-bromobenzyl group and a 1,1-dioxidotetrahydrothiophen-3-yl group. While no direct Ki measurement is available for this exact compound, the SAR trend indicates that introducing a meta-bromo substituent on the N-benzyl group generally reduces S1R affinity by 5- to 50-fold compared to the unsubstituted benzyl analog, based on parallel substitutions in the same study [1]. The 1,1-dioxidotetrahydrothiophene moiety adds polarity and hydrogen-bonding capacity that may partially compensate for affinity loss through additional receptor contacts.
| Evidence Dimension | S1R binding affinity (Ki) |
|---|---|
| Target Compound Data | Predicted Ki range 6–180 nM (estimated from class SAR) |
| Comparator Or Baseline | Compound 7i (4-chlorobenzamide, benzylmethylamine): Ki = 1.2–3.6 nM [1] |
| Quantified Difference | Estimated 5- to 50-fold reduction in affinity |
| Conditions | In vitro competition binding against [³H]-(+)-pentazocine on Jurkat cell membranes [1] |
Why This Matters
The predicted moderate S1R affinity, combined with the unique 3-bromobenzyl-sulfonamide scaffold, may offer a distinct selectivity profile that is not achievable with the highest-affinity 4-substituted leads, making it valuable for probing structure–activity relationships where sub-nanomolar potency is not required.
- [1] Donnier-Maréchal, M., Carato, P., Larchanché, P.-E., Ravez, S., Boulahjar, R., Barczyk, A., Oxombre, B., Vermersch, P., & Melnyk, P. (2017). Synthesis and pharmacological evaluation of benzamide derivatives as potent and selective sigma-1 protein ligands. European Journal of Medicinal Chemistry, 138, 964–978. View Source
